Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate
Description
Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a hydroxymethyl group at position 5 and a tert-butyl carbamate-protected aminomethyl group at position 2. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling controlled deprotection during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-9(2,3)15-8(14)10-4-6-11-12-7(5-13)16-6/h13H,4-5H2,1-3H3,(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZIZDGSUZNFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(S1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiadiazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution on the thiadiazole ring. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Hydrolysis
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Reaction : Cleavage of the carbamate ester bond under acidic or basic conditions.
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Products :
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Carbamic acid derivative (via acid hydrolysis).
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Tert-butanol and amine intermediate (via basic hydrolysis).
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Conditions : Aqueous acid/base, elevated temperature.
Aminolysis
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Reaction : Reaction with amines (e.g., NH₃) to replace the tert-butyl group.
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Products : Amine-substituted derivative and tert-butanol.
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Conditions : Solvent (e.g., dichloromethane), catalytic base.
Thiadiazole Ring Reactivity
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Substitution : Potential electrophilic substitution at the thiadiazole ring’s sulfur or nitrogen sites.
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Oxidation/Reduction : The hydroxymethyl group at position 5 may undergo oxidation (e.g., to form a carbonyl group) or reduction (e.g., to a methylene group) .
Stability and Analytical Characterization
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Thermal Stability :
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Analyzed via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) .
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Spectroscopic Monitoring :
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NMR/Mass Spectrometry : Used to track reaction progress and confirm structural integrity.
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Biological Reactivity
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CDK Inhibition : Binds to cyclin-dependent kinases (CDKs), blocking substrate phosphorylation and inhibiting cell cycle progression.
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Toll-Like Receptor Antagonism : Potential utility in modulating immune responses.
Structural Variants and Related Compounds
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Thiazole Analog : Tert-butyl n-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate (CID 22916663) shares a similar carbamate backbone but replaces the thiadiazole with a thiazole ring .
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Methylated Thiadiazole : Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate (CID 59892191) lacks the hydroxymethyl group, altering reactivity .
Table 2: Key Reaction Types
| Reaction Type | Products | Conditions | Source |
|---|---|---|---|
| Hydrolysis | Carbamic acid + tert-butanol | Acid/base, heat | |
| Aminolysis | Amine derivative + tert-butanol | Amine, solvent, catalytic base |
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. The incorporation of the hydroxymethyl group into the thiadiazole framework enhances its biological activity. Studies have shown that derivatives of thiadiazole can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
1.2 Anti-inflammatory Properties
Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate has been investigated for its anti-inflammatory effects. Compounds similar to this carbamate have demonstrated promising results in reducing inflammation in animal models, suggesting potential therapeutic uses in treating inflammatory diseases .
1.3 Drug Delivery Systems
The compound's ability to form stable complexes with various drugs positions it as a candidate for drug delivery systems. Its structural features may enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes .
Agricultural Applications
2.1 Pesticide Development
The unique chemical structure of this compound suggests potential use as a pesticide or herbicide. Research into similar thiadiazole compounds has revealed their effectiveness in controlling plant pathogens and pests, indicating that this compound could play a role in sustainable agricultural practices .
Materials Science
3.1 Polymer Synthesis
The reactivity of the carbamate functional group allows for its use in polymer synthesis. This compound can serve as a monomer or cross-linking agent in creating novel polymeric materials with desirable mechanical and thermal properties .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiadiazole ring can also interact with metal ions or other cofactors, affecting the function of metalloenzymes or other metalloproteins .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Insights :
- Hydroxymethyl vs. Trifluoromethyl : The hydroxymethyl group confers higher polarity and hydrogen-bonding capacity, favoring aqueous solubility and target interactions in hydrophilic environments. In contrast, the trifluoromethyl group enhances lipophilicity, making derivatives more suitable for crossing biological membranes .
- Thione Modification : The thione group in Compound 15 introduces sulfur-based reactivity, enabling metal coordination but reducing oxidative stability compared to the hydroxymethyl analog .
Stability and Reactivity Profiles
- Hydroxymethyl Derivative : Prone to oxidation under acidic or oxidative conditions, necessitating stabilization via Boc protection .
- Trifluoromethyl Derivative : Greater thermal and metabolic stability due to the strong C–F bond, making it suitable for in vivo applications .
- Thione Derivatives : Susceptible to desulfurization under basic conditions, limiting their utility in alkaline environments .
Biological Activity
Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Compound Overview
- Chemical Name : this compound
- CAS Number : 2413883-35-7
- Molecular Formula : C₉H₁₅N₃O₃S
- Molar Mass : 245.30 g/mol
The biological activity of this compound is primarily attributed to the thiadiazole moiety, which is known for its diverse pharmacological properties. Thiadiazole derivatives have been reported to exhibit:
- Antimicrobial Activity : Compounds containing thiadiazole structures have shown significant antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Recent studies indicate that thiadiazole derivatives can induce cytotoxic effects in cancer cell lines. For instance, compounds similar to this compound have demonstrated IC₅₀ values in the low micromolar range against HeLa and MCF-7 cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activities of related thiadiazole compounds:
Case Studies
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Antimicrobial Efficacy :
In a study evaluating the antimicrobial properties of various thiadiazole derivatives, it was found that compounds with hydroxymethyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in increasing potency . -
Cytotoxicity Assessment :
A series of thiadiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications led to significantly improved IC₅₀ values against HeLa cells, suggesting that the compound's structure plays a crucial role in its antitumor efficacy . -
Mechanistic Insights :
Research into the mechanism of action revealed that thiadiazoles might inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. This dual targeting could explain their broad-spectrum activity against various pathogens and tumor cells .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate?
- Methodological Answer : A multi-step synthesis can be adapted from palladium-catalyzed coupling reactions. For example, tert-butyl carbamate intermediates are synthesized via Buchwald-Hartwig amination using Pd₂(dba)₃ and BINAP as catalysts, followed by reduction of nitro groups with Fe/NH₄Cl . Purification via column chromatography (e.g., silica gel with EtOAc/hexane gradients) is critical for isolating the target compound .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Use LC-MS (Liquid Chromatography-Mass Spectrometry) for purity assessment, with ESI+ mode confirming the molecular ion peak (e.g., m/z 542 [M+H]+ observed in similar carbamates ). NMR (¹H/¹³C) and X-ray crystallography (where applicable) resolve hydrogen bonding and 3D architecture, as demonstrated in tert-butyl carbamate derivatives .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid exposure to strong acids/bases, as carbamate bonds are labile under extreme pH .
Advanced Research Questions
Q. How does the hydroxymethyl group on the thiadiazole ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The hydroxymethyl group enhances solubility in polar solvents (e.g., EtOH/H₂O mixtures), facilitating nucleophilic substitutions. However, it may sterically hinder coupling reactions; optimizing catalyst loading (e.g., Pd₂(dba)₃ at 5 mol%) and reaction time (12–24 hrs at 100°C) mitigates this . Comparative studies with trifluoromethyl-substituted analogs show reduced yields due to electronic effects .
Q. What mechanistic insights explain contradictory data on nitro-group reduction efficiency?
- Methodological Answer : Discrepancies in nitro-to-amine reduction yields (e.g., 40–70% in similar compounds ) arise from competing side reactions. Kinetic studies suggest Fe particle size and NH₄Cl concentration influence reduction rates. In situ monitoring via TLC or FTIR helps identify intermediates and optimize conditions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to enzymes like HDACs or kinases. The thiadiazole core’s electron-deficient nature facilitates π-π stacking, while the hydroxymethyl group may form hydrogen bonds with active sites, as seen in PROTAC designs .
Q. What strategies resolve low yields in diastereoselective functionalization of the carbamate group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
